2,6-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound features a benzamide core substituted with 2,6-difluoro groups, linked to a thieno[3,4-c]pyrazol scaffold bearing a 4-fluorophenyl moiety. Its molecular formula is C₁₉H₁₃F₃N₃OS, with a molecular weight of 408.39 g/mol. The synthesis of such heterocyclic systems typically involves multi-step reactions, including Friedel-Crafts acylation, hydrazinecarbothioamide formation, and cyclization to generate the thienopyrazol core, as described in . Key spectral data (IR, NMR) confirm the presence of critical functional groups, such as the benzamide carbonyl (νC=O ~1663–1682 cm⁻¹) and the absence of thiol tautomers (νS-H absent) in related analogs .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c19-10-4-6-11(7-5-10)24-17(12-8-26-9-15(12)23-24)22-18(25)16-13(20)2-1-3-14(16)21/h1-7H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPTUHNIEQXXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s analogs differ primarily in substituents on the benzamide/amide group, the pyrazol-thiophene core, and additional functional moieties. Below is a comparative table:
Key Observations:
Amide vs. Urea Linkages: Diflubenzuron () replaces the thienopyrazol-amine linkage with a urea group, enhancing its insecticidal activity by inhibiting chitin synthesis . In contrast, the target compound’s thienopyrazol scaffold may confer distinct binding properties.
Substituent Effects: The butanamide analog () lacks aromatic fluorine substituents, reducing molecular weight and hydrophobicity compared to the target compound.
Fluorine Content : The target compound’s 2,6-difluorobenzamide and 4-fluorophenyl groups enhance electronegativity and metabolic stability, a feature shared with diflubenzuron but absent in the butanamide analog.
Biological Activity
2,6-Difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. For instance, compounds targeting BRAF(V600E) and EGFR pathways have been documented to possess strong anticancer properties .
- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects by modulating cytokine production and inhibiting nitric oxide synthase .
- Antimicrobial Effects : Some derivatives exhibit antimicrobial activity against both bacterial and fungal strains. This is particularly relevant in the context of drug-resistant pathogens .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways. For example, it has been noted to inhibit xanthine oxidase and other relevant kinases .
- Receptor Binding : It can bind to specific receptors or proteins that modulate cellular signaling pathways. This interaction can lead to altered gene expression and cellular responses .
Case Studies
Several studies have investigated the biological activity of related pyrazole compounds:
- Antitumor Activity Study : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications in the structure led to enhanced anticancer activity through apoptosis induction .
- Anti-inflammatory Effects : Research demonstrated that pyrazole derivatives could significantly reduce inflammation markers in vitro and in vivo models. The compounds inhibited the production of TNF-α and IL-6 in macrophages exposed to lipopolysaccharide (LPS) .
- Antimicrobial Evaluation : A study evaluated the efficacy of various pyrazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial activity with some compounds outperforming standard antibiotics .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 2,6-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : A reflux-based approach using ethanol as a solvent with catalytic glacial acetic acid (5 drops per 0.001 mol substrate) is effective for cyclocondensation reactions involving fluorinated benzaldehydes and heterocyclic amines. Pressure reduction post-reflux aids in solvent removal and product isolation . For analogous thieno-pyrazole derivatives, reaction times of 4–6 hours at 80–100°C are typical. Yield optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde) and using inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure, and how should conflicting spectral data be resolved?
- Methodological Answer : Combine 1H/13C NMR (in DMSO-d6 or CDCl3) with ESI-MS for molecular ion confirmation. For example, aromatic protons in fluorinated benzamides typically resonate at δ 7.0–8.0 ppm, while thieno-pyrazole protons appear as multiplets near δ 3.1–3.6 ppm . Discrepancies in carbonyl (C=O) signals (IR ~1650–1700 cm⁻¹ vs. NMR δ 165–170 ppm) may arise from tautomerism; X-ray crystallography (e.g., single-crystal studies at 173 K) provides definitive structural resolution .
Advanced Research Questions
Q. How does the fluorination pattern (2,6-difluoro vs. monofluoro or trifluoromethyl analogs) influence the compound’s bioactivity and metabolic stability?
- Methodological Answer : Comparative SAR studies show that 2,6-difluoro substitution on the benzamide enhances metabolic stability by reducing CYP450-mediated oxidation. In contrast, 4-fluorophenyl groups on the thieno-pyrazole core improve target binding affinity (e.g., kinase inhibition) due to hydrophobic interactions . Use in vitro microsomal assays (human liver microsomes, NADPH cofactors) to quantify metabolic half-life. Parallel docking studies (e.g., AutoDock Vina) can map fluorine interactions with active sites .
Q. What strategies mitigate low solubility in aqueous media during in vitro bioactivity assays?
- Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For analogs with logP > 3.5 (common in fluorinated benzamides), micellar solubilization using polysorbate-80 (0.1–0.5% w/v) improves dispersion. Validate solubility via HPLC-UV (reverse-phase C18 columns, acetonitrile/water gradients) .
Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties, and what experimental validations are critical?
- Methodological Answer : Use QSPR models (e.g., SwissADME) to estimate logP, pKa, and blood-brain barrier permeability. For instance, trifluoromethyl groups increase logP by ~0.5 units, correlating with enhanced tissue penetration . Validate predictions via:
- Plasma protein binding : Equilibrium dialysis with human serum albumin.
- Caco-2 permeability assays : Measure apparent permeability (Papp) to assess intestinal absorption .
Data Contradiction Analysis
Q. Discrepancies in reported antimicrobial activity for thieno-pyrazole derivatives: How to design follow-up experiments?
- Methodological Answer : If MIC values vary across studies (e.g., 8–32 µg/mL against S. aureus), control for:
- Strain specificity : Test clinical vs. ATCC strains.
- Compound purity : Confirm ≥95% via HPLC and elemental analysis.
- Assay conditions : Standardize broth microdilution (CLSI guidelines) and inoculum size (1–5 × 10⁵ CFU/mL) .
Structural and Mechanistic Probes
Q. Which isotopic labeling approaches (e.g., ¹⁸O, ²H) are suitable for tracking metabolic pathways?
- Methodological Answer : Synthesize deuterated analogs at metabolically vulnerable sites (e.g., benzylic positions) using Pd/C-catalyzed H-D exchange . For oxidative metabolites, incorporate ¹⁸O via H₂¹⁸O incubation during CYP450 reactions. Analyze via LC-HRMS (Q-TOF) with isotopic pattern deconvolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
